molecular formula C23H24FNO3S B12189145 N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12189145
M. Wt: 413.5 g/mol
InChI Key: LQKSHBLFHDDQGS-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a fluorobenzyl group, a phenyl group, and a tetrahydrofuran-2-ylmethyl group attached to a dihydro-1,4-oxathiine-2-carboxamide core

Preparation Methods

The synthesis of N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core dihydro-1,4-oxathiine structure, followed by the introduction of the fluorobenzyl, phenyl, and tetrahydrofuran-2-ylmethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to minimize waste and improve efficiency .

Chemical Reactions Analysis

N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and acid or base catalysts

Scientific Research Applications

N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can be compared with other similar compounds, such as:

    N-(3-fluorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine: This compound shares the fluorobenzyl and tetrahydrofuran-2-yl groups but lacks the phenyl and oxathiine components.

    N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,4-oxathiine-2-carboxamide: This compound is structurally similar but may have different substituents or functional groups.

    3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide: This compound lacks the fluorobenzyl group but retains the other structural features

Properties

Molecular Formula

C23H24FNO3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H24FNO3S/c24-19-9-4-6-17(14-19)15-25(16-20-10-5-11-27-20)23(26)21-22(29-13-12-28-21)18-7-2-1-3-8-18/h1-4,6-9,14,20H,5,10-13,15-16H2

InChI Key

LQKSHBLFHDDQGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC(=CC=C2)F)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

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